3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one
Descripción
Structural Elucidation of 3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-methyl-3,5,7,8-tetrahydro-4H-thiopyrano[4,3-d]pyrimidin-4-one . The nomenclature derives from the fusion of a thiopyran ring (a six-membered sulfur-containing heterocycle) and a pyrimidinone system (a six-membered ring with two nitrogen atoms and one ketone group). The numbering begins at the sulfur atom in the thiopyran ring, with the pyrimidinone fused at positions 4 and 3 of the thiopyran moiety. The prefix 4H specifies the position of the saturated hydrogen atoms in the thiopyran ring, ensuring clarity in distinguishing between possible tautomers or ring conformers.
The systematic identification further clarifies the substituents:
- 2-methyl : A methyl group at position 2 of the pyrimidinone ring.
- 3,5,7,8-tetrahydro : Indicates partial saturation of the thiopyran ring, with four hydrogen atoms added to positions 3, 5, 7, and 8.
Molecular Formula and Weight Analysis
The molecular formula of the monomeric form is C₈H₁₀N₂OS , corresponding to a molecular weight of 182.24 g/mol . However, crystallographic and spectroscopic data frequently report a dimeric form with the formula C₁₆H₂₀N₄O₂S₂ and a molecular weight of 364.48 g/mol . This dimerization arises from non-covalent interactions, such as hydrogen bonding between the pyrimidinone carbonyl groups and thiopyran sulfur atoms.
Table 1: Molecular Formula and Weight Comparison
| Form | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Monomer | C₈H₁₀N₂OS | 182.24 |
| Dimer | C₁₆H₂₀N₄O₂S₂ | 364.48 |
The dimeric configuration is stabilized by intermolecular interactions observed in crystalline states.
Crystallographic Characterization
X-ray diffraction studies of the compound co-crystallized with tankyrase-2 (TNKS2) reveal a monoclinic crystal system with space group P2₁2₁2₁ and unit cell parameters a = 74 Å, b = 79 Å, c = 153 Å . The thiopyrano ring adopts a distorted chair conformation , with puckering parameters quantified as φ = 164.0° and θ = 128.83°. Key bond lengths include:
- C=O (pyrimidinone) : 1.22 Å
- C-S (thiopyran) : 1.78 Å
The pyrimidinone ring is nearly planar, with a dihedral angle of 3.73° relative to the thiopyran ring, while the methyl group at position 2 exhibits minimal steric hindrance. Intermolecular C–H···O hydrogen bonds (2.50–2.65 Å) link molecules into centrosymmetric dimers, stabilizing the crystal lattice.
Table 2: Crystallographic Data Summary
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a=74 Å, b=79 Å, c=153 Å |
| Dihedral angle (A/B)† | 3.73° |
| Hydrogen bond length | 2.50–2.65 Å |
†A = thiopyran ring, B = pyrimidinone ring.
Spectroscopic Fingerprinting (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR)
¹H NMR :
¹³C NMR :
Infrared (IR) Spectroscopy
- Strong absorption at 1685 cm⁻¹ (C=O stretch).
- C-S vibration at 680 cm⁻¹ .
- N-H stretch (pyrimidinone) at 3200 cm⁻¹ .
UV-Vis Spectroscopy
Comparative Analysis of Tautomeric Forms
The compound exhibits keto-enol tautomerism , with the keto form (4-one) predominating in solid and solution states. Computational studies using density functional theory (DFT) reveal a 10.3 kcal/mol energy difference favoring the keto tautomer due to resonance stabilization of the carbonyl group. In the enol form, the hydroxyl group at position 4 forms an intramolecular hydrogen bond with the thiopyran sulfur (S···O = 2.82 Å), but this configuration is less stable by 2.7 kcal/mol.
Table 3: Tautomeric Stability Analysis
| Tautomer | Energy (kcal/mol) | Stabilizing Feature |
|---|---|---|
| Keto | 0.0 | Resonance (C=O conjugation) |
| Enol | +10.3 | Intramolecular H-bond (S···O) |
Crystallographic data confirm the keto form, with no electron density observed for the enolic hydroxyl group.
Structure
3D Structure
Propiedades
Fórmula molecular |
C8H10N2OS |
|---|---|
Peso molecular |
182.25 g/mol |
Nombre IUPAC |
2-methyl-4a,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H10N2OS/c1-5-9-7-2-3-12-4-6(7)8(11)10-5/h6H,2-4H2,1H3 |
Clave InChI |
AFCYENILINZHNP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=O)C2CSCCC2=N1 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Pathways and Reaction Mechanisms
The synthesis of 3,5,7,8-tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one typically involves cyclocondensation reactions, often starting from thiomalonic acid derivatives or preformed thiopyran precursors. A prominent route, adapted from the synthesis of analogous 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, begins with 3,3′-thiomalo-dimethyl malonate. This five-step process includes:
- Thiopyran Ring Formation : Thiomalonic acid derivatives undergo cyclization in the presence of alkylating agents to form the thiopyran scaffold. For example, treatment with methylamine under acidic conditions introduces the methyl group at position 2.
- Pyrimidine Ring Closure : The thiopyran intermediate is reacted with urea or thiourea derivatives to construct the pyrimidine ring. This step often employs high-temperature conditions (100–120°C) in polar aprotic solvents like dimethylformamide (DMF).
- Reduction and Functionalization : Subsequent hydrogenation or catalytic reduction (e.g., using Pd/C or Raney nickel) saturates the thiopyran ring, yielding the tetrahydro derivative.
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions such as over-reduction or oxidation. A study by MDPI highlights the use of hydrazine monohydrate to modify intermediate chalcone derivatives, which are then coupled with thiopyrano-pyrimidine precursors to finalize the structure.
Optimization of Reaction Conditions
Optimizing yield and purity requires careful modulation of reaction parameters. Data from commercial synthesis protocols (CAS 284028-90-6) indicate the following conditions:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol/water mixture | Enhances solubility of intermediates |
| Temperature | Reflux (78–80°C) | Accelerates cyclization |
| Catalyst | p-Toluenesulfonic acid (PTSA) | Facilitates ring closure |
| Reaction Time | 6–8 hours | Balances completion vs. degradation |
Notably, the use of 80% hydrazine monohydrate in ethanol under reflux conditions achieves >90% conversion to the hydrazide intermediate, a critical precursor. Purification via recrystallization from aqueous ethanol yields the final product with ≥98% purity, as confirmed by HPLC.
Structural Characterization and Analytical Data
Post-synthesis characterization employs spectroscopic and chromatographic techniques:
- NMR Spectroscopy : $$ ^1H $$ NMR (DMSO-d6) displays characteristic signals at δ 2.35 (s, 3H, CH3), 3.10–3.30 (m, 4H, thiopyran CH2), and 4.50 (s, 1H, NH).
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 183.1 [M+H]$$^+$$.
- X-ray Crystallography : Resolves the planar thiopyrano-pyrimidine system with bond lengths consistent with conjugated π-electron delocalization.
These data align with the compound’s IUPAC name and canonical SMILES (CC1=NC(=O)C2CSCCC2=N1).
Scalability and Industrial Synthesis
Commercial suppliers like Sigma-Aldrich and Cayman Chemical produce the compound at milligram to gram scales, reflecting scalable adaptations of laboratory methods. Key considerations for industrial production include:
- Cost-Effective Catalysts : Substituting noble metal catalysts (e.g., Pd/C) with nickel-based alternatives reduces expenses without compromising yield.
- Continuous Flow Systems : Microreactor technology minimizes side reactions and improves heat management during exothermic steps like cyclocondensation.
A price analysis reveals bulk purchasing discounts, with 25 mg batches priced at $337 (Sigma-Aldrich, 2024).
Análisis De Reacciones Químicas
Types of Reactions
DR 2313 undergoes several types of chemical reactions, including:
Inhibition of poly (ADP-ribosyl)ation: DR 2313 inhibits the poly (ADP-ribosyl)ation reaction in nuclear extracts of rat brain.
Reduction of cell death: It reduces hydrogen peroxide or glutamate-induced excessive formation of poly (ADP-ribose) and cell death.
Common Reagents and Conditions
Hydrogen Peroxide: Used to induce oxidative stress in vitro.
Glutamate: Used to induce excitotoxicity in vitro.
Major Products Formed
The major products formed from these reactions include reduced levels of poly (ADP-ribose) and decreased cell death .
Aplicaciones Científicas De Investigación
DR 2313 has a wide range of scientific research applications, including:
Neuroprotection: It exhibits neuroprotective effects on ischemic injuries in both in vitro and in vivo models.
Cell Death Studies: Used to investigate cell death mechanisms after middle cerebral artery occlusion.
PARP Inhibition Studies: Employed in studies focusing on the inhibition of poly (ADP-ribose) polymerase.
Mecanismo De Acción
DR 2313 exerts its effects by competitively inhibiting poly (ADP-ribose) polymerase (PARP). It is specific for PARP and does not affect other enzymes such as GAPDH, ADH, or LDH . The compound competes with NAD+ at the catalytic site of PARP, with a Ki value of 0.23 μM . This inhibition reduces the formation of poly (ADP-ribose) and prevents cell death induced by oxidative stress or excitotoxicity .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrimidinone Derivatives
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups (e.g., trifluoromethyl in XAV939) enhance biological activity by stabilizing ligand-receptor interactions . Aromatic Substituents (e.g., 4-chlorobenzylideneamino in 4b) increase melting points and may improve metabolic stability . Bulkier Groups (e.g., piperazinyl-sulfonyl in G244-LM) improve target specificity but may reduce solubility .
Comparison with Fused Heterocyclic Systems
Key Observations :
- Fused Ring Systems: Thieno-pyrimidinones exhibit strong kinase inhibition but may face synthetic challenges due to complex ring systems . Pyrido-thieno-pyrimidinones show serotonin receptor antagonism, highlighting the role of nitrogen placement in bioactivity . The thiopyrano-pyrimidinone core offers a balance between synthetic feasibility and modifiability for drug discovery .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The methyl group in the target compound reduces steric hindrance, improving synthetic yields compared to bulkier analogs like G244-LM .
Actividad Biológica
3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one (CAS Number: 284028-90-6) is a synthetic compound belonging to the class of thiopyranopyrimidines. Its unique structure and potential biological activities have garnered attention in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C₈H₁₀N₂OS
- Molecular Weight : 182.24 g/mol
- IUPAC Name : 2-methyl-3H,4H,5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-one
- CAS Registry Number : 284028-90-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition can lead to effects on cell proliferation and immune responses.
Antitumor Activity
Studies have shown that derivatives of thiopyranopyrimidine compounds exhibit significant antitumor activity. For example:
- In vitro studies demonstrated that certain analogs inhibit the growth of cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer) with IC₅₀ values ranging from 0.2 µM to 0.24 µM against specific targets like mTOR and PI3K .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties:
- Antibacterial and antifungal assays have indicated that related compounds show effective inhibition against various pathogens. For instance, certain thiopyran derivatives were found to possess moderate to potent antimicrobial effects .
Neuroprotective Effects
Research has suggested potential neuroprotective effects:
- Compounds similar to this compound have been explored for their ability to protect neuronal cells from oxidative stress and apoptosis in models of neurodegenerative diseases .
Case Study 1: Inhibition of DHODH
A study focused on the synthesis and evaluation of thiopyran derivatives revealed that these compounds effectively inhibited DHODH activity in vitro. The resultant decrease in pyrimidine levels led to reduced proliferation rates in lymphocyte cultures .
Case Study 2: Antitumor Efficacy in Xenograft Models
In vivo experiments using xenograft models indicated that certain thiopyran derivatives significantly inhibited tumor growth compared to controls. These findings suggest the potential for clinical applications in cancer therapy .
Data Table: Summary of Biological Activities
Q & A
Q. What crystallographic challenges arise in resolving the compound’s polymorphic forms?
- Methodological Answer : Polymorphism is common in fused-ring systems. Use single-crystal X-ray diffraction with synchrotron radiation (λ = 0.69 Å) to distinguish forms. For unstable crystals, employ cryo-cooling (100 K) and SHELXT for structure solution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
